molecular formula C9H6BrCl2NO B2750202 3-bromo-N-(2,2-dichloroethenyl)benzamide CAS No. 1240527-60-9

3-bromo-N-(2,2-dichloroethenyl)benzamide

Cat. No. B2750202
CAS RN: 1240527-60-9
M. Wt: 294.96
InChI Key: UXMWWSHTNVXQBW-UHFFFAOYSA-N
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Description

“3-bromo-N-(2,2-dichloroethenyl)benzamide” is a chemical compound with the molecular formula C9H6BrCl2NO . It is not intended for human or veterinary use and is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with a bromine atom at the 3-position and a 2,2-dichloroethenyl group attached to the nitrogen atom of the amide group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 294.96 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermolecular Interactions and Synthesis : Antipyrine derivatives such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide have been synthesized and characterized. These compounds show significant stabilization through a combination of hydrogen bonds and π-interactions, highlighting their potential in structural and functional studies of similar brominated benzamides (Saeed et al., 2020).

Mechanistic Insights and Reactions

  • Bromofunctionalization of Enamides and Enamines : The stereoselective bromination of enamides and enamines has been achieved, offering a pathway to synthesize α-bromoenamines and α-chloroenamides. This method employs electrostatic attraction effects, which could be relevant for designing synthetic routes involving "3-bromo-N-(2,2-dichloroethenyl)benzamide" (Xing & Li, 2015).

Applications in Drug Development

  • Anticonvulsant Activity : Benzamides containing bromo and dichloro groups have shown potential in drug development, particularly as anticonvulsants. Their synthesis and evaluation in various biological assays indicate the possibility of "this compound" serving similar therapeutic roles (Mussoi et al., 1996).

Novel Synthetic Pathways

  • Haloamidation of Olefins : The haloamidation process, utilizing N-bromoamide reagents, adds a bromine atom and an amide nitrogen to olefins, indicating a method that might be applicable to or inspired by the synthesis and functionalization of "this compound." This process outlines a general approach for accessing a variety of amides and amino alcohols (Yeung et al., 2006).

Material Science and Engineering

  • Membrane Monomer Reactivity with Free Chlorine : Studies on the reactivity of polyamide membrane monomers with free chlorine, emphasizing the role of bromide, provide insights into the degradation mechanisms of materials that might include brominated benzamide derivatives. This research could guide the development of more stable materials for various applications (Huang et al., 2021).

properties

IUPAC Name

3-bromo-N-(2,2-dichloroethenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrCl2NO/c10-7-3-1-2-6(4-7)9(14)13-5-8(11)12/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMWWSHTNVXQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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